2-[[(2-Ethoxypyridine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid
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Overview
Description
2-[[(2-Ethoxypyridine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid is an organic compound that features a pyridine ring substituted with an ethoxy group and a carbonyl group, which is further linked to an amino group and an ethylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-Ethoxypyridine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-ethoxypyridine-3-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with an amine, such as 2-amino-2-ethylbutanoic acid, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[(2-Ethoxypyridine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-ethoxypyridine-3-carboxylic acid.
Reduction: Formation of 2-[[(2-ethoxypyridine-3-carbonyl)amino]methyl]-2-ethylbutanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[(2-Ethoxypyridine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[[(2-Ethoxypyridine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(2-Methoxypyridine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid
- 2-[[(2-Ethoxypyridine-4-carbonyl)amino]methyl]-2-ethylbutanoic acid
- 2-[[(2-Ethoxypyridine-3-carbonyl)amino]methyl]-2-methylbutanoic acid
Uniqueness
2-[[(2-Ethoxypyridine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of both ethoxy and carbonyl functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[(2-ethoxypyridine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-4-15(5-2,14(19)20)10-17-12(18)11-8-7-9-16-13(11)21-6-3/h7-9H,4-6,10H2,1-3H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFLPMNUOHUIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=C(N=CC=C1)OCC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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